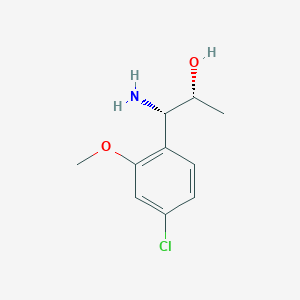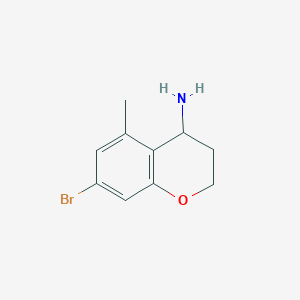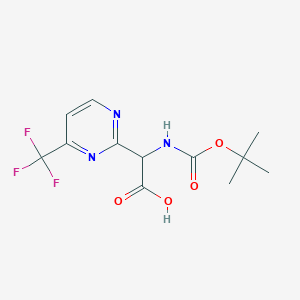
(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol is a compound that features a quinoline ring attached to an aminoethanol moiety. Compounds containing quinoline structures are known for their diverse biological activities and are often used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol typically involves the following steps:
Formation of the Quinoline Ring: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Aminoethanol Moiety: The quinoline derivative can be reacted with an appropriate aminoethanol precursor under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol moiety.
Reduction: Reduction reactions can be used to modify the quinoline ring or the amino group.
Substitution: Both the quinoline ring and the aminoethanol moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline carboxylic acid derivative, while reduction could produce a dihydroquinoline compound.
科学的研究の応用
Chemistry
In chemistry, (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with quinoline structures are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of quinoline are used in the treatment of malaria and other diseases
Industry
Industrially, quinoline derivatives are used in the manufacture of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that contains a quinoline ring.
Quinolinic Acid: A neuroactive compound that is a metabolite of tryptophan.
Uniqueness
(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol is unique due to the presence of both an aminoethanol moiety and a quinoline ring, which may confer distinct chemical and biological properties.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
(2S)-2-amino-2-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)8-3-4-11-9(6-8)2-1-5-13-11/h1-6,10,14H,7,12H2/t10-/m1/s1 |
InChIキー |
KSUDWYDDYBJRHF-SNVBAGLBSA-N |
異性体SMILES |
C1=CC2=C(C=CC(=C2)[C@@H](CO)N)N=C1 |
正規SMILES |
C1=CC2=C(C=CC(=C2)C(CO)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)



![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)




![(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)

